2-[(3-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride

Chiral resolution Stereochemical SAR Asymmetric synthesis

2-[(3-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride (CAS 1049741-27-6 for the (R)-enantiomer; CAS 1217836-26-4 for the (S)-enantiomer) is a chiral, α-substituted proline analog belonging to the class of substituted pyrrolidine-2-carboxylic acid derivatives. The compound features a 3-bromobenzyl substituent at the α-position (C2) of the pyrrolidine ring, a carboxylic acid moiety, and is supplied as the hydrochloride salt (molecular formula C12H15BrClNO2, molecular weight 320.61 g/mol).

Molecular Formula C12H15BrClNO2
Molecular Weight 320.61 g/mol
Cat. No. B12500915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride
Molecular FormulaC12H15BrClNO2
Molecular Weight320.61 g/mol
Structural Identifiers
SMILESC1CC(NC1)(CC2=CC(=CC=C2)Br)C(=O)O.Cl
InChIInChI=1S/C12H14BrNO2.ClH/c13-10-4-1-3-9(7-10)8-12(11(15)16)5-2-6-14-12;/h1,3-4,7,14H,2,5-6,8H2,(H,15,16);1H
InChIKeyFQZLDJKMSRXAMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(3-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride for Medicinal Chemistry Procurement: Chiral Purity, Salt-Form Advantages, and Meta-Bromo Regiochemistry


2-[(3-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride (CAS 1049741-27-6 for the (R)-enantiomer; CAS 1217836-26-4 for the (S)-enantiomer) is a chiral, α-substituted proline analog belonging to the class of substituted pyrrolidine-2-carboxylic acid derivatives . The compound features a 3-bromobenzyl substituent at the α-position (C2) of the pyrrolidine ring, a carboxylic acid moiety, and is supplied as the hydrochloride salt (molecular formula C12H15BrClNO2, molecular weight 320.61 g/mol) . Structurally related benzylproline scaffolds have been investigated as inhibitors of the cancer-relevant glutamine transporter ASCT2, with Ki values ranging from 25 μM to >2 mM depending on halogen substitution pattern and position [1]. The compound is commercially available in both enantiomeric forms at purities typically ranging from 95% to 99%, making it a chiral building block for asymmetric synthesis and stereochemical structure-activity relationship (SAR) studies .

Why 2-[(3-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride Cannot Be Replaced by Generic Proline Analogs or Other Bromobenzyl Regioisomers in Stereochemical and Structure-Activity Studies


Substitution of 2-[(3-bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride with apparently similar benzylproline analogs carries quantifiable risk to experimental reproducibility and SAR integrity. First, the α-substitution pattern (C2 position, directly adjacent to the carboxylic acid) creates a quaternary carbon center that imposes fundamentally different conformational constraints compared to γ-substituted (C4) or β-substituted (C3) benzylproline variants, with the latter series showing Ki values against ASCT2 spanning nearly two orders of magnitude (25 μM for 2-bromo-γ-benzylproline versus 2 mM for unsubstituted γ-benzylproline) [1]. Second, the meta-bromo (3-position) regiochemistry on the phenyl ring provides a distinct electronic and steric profile compared to ortho-bromo (2-position) or para-bromo (4-position) analogs, which will alter both π-stacking interactions and halogen-bonding geometry in target binding pockets [1]. Third, chiral identity is critical: the (R)-enantiomer (CAS 1049741-27-6) and (S)-enantiomer (CAS 1217836-26-4) are not interchangeable, and use of racemic or mis-assigned material will confound stereochemical SAR . Finally, the hydrochloride salt form provides controlled protonation state and enhanced aqueous solubility compared to the free amino acid form, which is essential for reproducible biochemical assay conditions [2].

Quantitative Evidence Guide for 2-[(3-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride: Comparative Data for Informed Procurement Decisions


Chiral Identity Differentiation: (R)- vs. (S)-Enantiomer Procurement and Stereochemical Fidelity for Asymmetric SAR Studies

The target compound is available as two discrete enantiomers with distinct CAS registry numbers: (R)-2-[(3-bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride (CAS 1049741-27-6) and (S)-2-[(3-bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride (CAS 1217836-26-4) . These are unambiguously differentiated in chemical supply chains by optical rotation and/or chiral HPLC retention time, with individual vendors reporting enantiomeric purities of ≥98% for each stereoisomer . By contrast, racemic mixtures or enantiomerically ambiguous material do not carry this level of certification. In the structurally related γ-benzylproline ASCT2 inhibitor series, stereochemistry at the proline α-carbon is fixed (L-proline configuration), and substitution at the γ-position is explicitly specified as (R)-configuration, demonstrating that stereochemical identity is non-negotiable for reproducible biological activity data [1].

Chiral resolution Stereochemical SAR Asymmetric synthesis Enantiomeric purity

Substitution Position Comparison: α-(C2) vs. γ-(C4) Benzylproline Scaffolds and Impact on Conformational Constraint and Biological Activity

The target compound bears the 3-bromobenzyl substituent at the α-position (C2) of the pyrrolidine ring, creating an α,α-disubstituted amino acid motif with a quaternary carbon center. This contrasts with the γ-substituted benzylproline series characterized by Singh et al. (2017), where substitution occurs at the C4 position of the pyrrolidine ring [1]. The α-substitution pattern imposes greater conformational restriction on the proline backbone φ/ψ dihedral angles compared to γ-substitution, as the bulky benzyl group is directly adjacent to both the carboxylic acid and the pyrrolidine nitrogen. In the γ-substituted ASCT2 inhibitor series, the most potent analog (R)-γ-(2-bromo-benzyl)-L-proline exhibited a Ki of 25 ± 15 μM, while the unsubstituted parent (R)-γ-benzyl-L-proline showed a Ki of 2000 ± 1500 μM—an 80-fold difference driven solely by aryl ring substitution [1]. No equivalent systematic SAR data are currently available for α-substituted benzylprolines in the same assay, representing a knowledge gap that the target compound can directly address [2].

Conformational constraint α,α-disubstituted amino acid Quaternary carbon Benzylproline SAR

Meta-Bromo (3-Position) vs. Ortho-Bromo (2-Position) and Para-Bromo (4-Position) Regioisomer Comparison for Aryl Halogen Bonding and Electronic Effects

The 3-bromophenyl (meta) substitution pattern in the target compound presents a distinct electronic and steric profile compared to 2-bromo (ortho) and 4-bromo (para) regioisomers. In the γ-substituted benzylproline ASCT2 inhibitor series, the 2-bromo derivative ((R)-γ-(2-bromo-benzyl)-L-proline) achieved a Ki of 25 ± 15 μM, the most potent in the series [1]. The 3-bromo and 4-bromo variants were not tested in that study, leaving the regioisomer SAR for meta-substitution unknown [1]. The meta-bromo position is expected to affect the dihedral angle between the phenyl ring and the CH2 linker differently than ortho-substitution, potentially altering the trajectory of the aryl ring in relation to the pyrrolidine core. Commercially available regioisomeric analogs include (R)-2-(2-bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, (R)-2-(4-bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS 637020-91-8), and the corresponding (S)-enantiomers . No published study has directly compared the biological activity of these three regioisomers in any assay system [2].

Halogen bonding Regioisomer SAR Meta-substitution Aryl bromide

Hydrochloride Salt Form vs. Free Amino Acid: Solubility, Stability, and Assay Reproducibility for Biochemical Screening

The compound is supplied as the hydrochloride salt (C12H15BrClNO2, MW 320.61), in which the pyrrolidine nitrogen is protonated and paired with a chloride counterion . This salt form confers enhanced aqueous solubility compared to the neutral free amino acid (zwitterionic) form, which has a molecular weight of 284.15 g/mol (C12H14BrNO2) and lacks the chloride counterion . While direct solubility measurements for this specific compound are not publicly available in peer-reviewed literature, the general principle is well-established: hydrochloride salts of α,α-disubstituted proline analogs exhibit markedly higher water solubility than their corresponding free bases due to the disruption of intramolecular hydrogen bonding between the carboxylic acid and the amine [1]. For compounds intended for biochemical assay at concentrations in the micromolar to millimolar range, the salt form ensures consistent stock solution preparation without the need for pH adjustment or co-solvents such as DMSO, which can introduce artifacts in transporter and enzyme assays [2].

Salt form selection Aqueous solubility Assay reproducibility Hydrochloride salt

Physicochemical Property Comparison: LogP and Polar Surface Area of 2-[(3-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride vs. Unsubstituted Proline and Common Proline Analogs

The calculated partition coefficient (LogP) for 2-[(3-bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride is reported as 3.33, with a polar surface area (PSA) of 49.33 Ų [1]. These values place the compound in a distinctly more lipophilic region of chemical space compared to L-proline (LogP approximately -2.5, PSA 74.5 Ų) [2]. The increased lipophilicity is directly attributable to the 3-bromobenzyl substituent and is expected to enhance passive membrane permeability relative to unsubstituted proline. In the γ-benzylproline ASCT2 inhibitor series, Singh et al. (2017) demonstrated that increasing hydrophobicity of the benzyl substituent correlated with increased apparent binding affinity, with the most potent analog bearing a 2-bromo substituent (Ki = 25 μM) [3]. The meta-bromo substitution on the target compound is predicted to confer similar lipophilicity-driven affinity gains compared to unsubstituted benzylproline (Ki = 2000 μM), although direct experimental confirmation is lacking [3].

LogP Polar surface area Physicochemical properties Drug-likeness

Optimal Research and Industrial Application Scenarios for 2-[(3-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride


Stereochemical SAR Probe for ASCT2 Transporter Inhibitor Development

Based on the established benzylproline SAR for ASCT2 inhibition [1], the (R)- and (S)-enantiomers of 2-[(3-bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride can serve as matched-pair stereochemical probes. The α-quaternary carbon introduces conformational rigidity not present in γ-substituted analogs, and systematic testing of both enantiomers in ASCT2 electrophysiological assays (patch clamp in HEK293T cells expressing human ASCT2) would establish whether the stereochemical preference observed in the γ-series (all active compounds bear L-proline configuration) extends to the α-series. This scenario directly leverages the compound's certified enantiomeric purity (≥95–98%) and defined CAS registry numbers [2].

Meta-Bromo Regioisomer Comparator in Halogen-Bonding Fragment-Based Drug Discovery

The 3-bromophenyl moiety enables investigation of halogen-bonding interactions in protein-ligand complexes. When used alongside the commercially available 2-bromo (ortho) and 4-bromo (para) regioisomers, the meta-bromo compound completes a systematic regioisomer panel. Fragment-based screening campaigns targeting enzymes such as PYCR1 (pyrroline-5-carboxylate reductase 1), where fragment-like carboxylic acids with brominated aryl rings have shown crystallographic hits [1], would benefit from this systematic comparison. X-ray crystallography or soaking experiments could reveal whether the meta-bromo orientation preferentially engages specific backbone carbonyl or side-chain halogen bond acceptors compared to ortho- or para-substituted analogs [1].

Chiral Building Block for Solid-Phase Peptide Synthesis Incorporating Quaternary α-Amino Acids

As an α,α-disubstituted proline analog with a bromobenzyl side chain, the compound serves as a conformationally constrained building block for solid-phase peptide synthesis (SPPS) [1]. The quaternary α-carbon restricts backbone flexibility and can induce turn conformations in peptides. The 3-bromophenyl group provides a heavy-atom label for X-ray crystallographic phasing (Br anomalous scattering) and a synthetic handle for further functionalization via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) [2]. The hydrochloride salt form is directly compatible with standard Fmoc/t-Bu SPPS protocols following neutralization.

Physicochemical Tool for Assessing Lipophilicity-Driven Membrane Permeability in Proline-Derived Probe Molecules

With a calculated LogP of 3.33 and PSA of 49.33 Ų [1], this compound occupies a physicochemical space that is markedly more lipophilic than natural L-proline (LogP ≈ -2.5) [2]. This property profile makes it suitable as a tool compound for investigating how increased lipophilicity in proline-based ligands affects passive membrane permeability, intracellular accumulation, and target engagement. Parallel artificial membrane permeability assay (PAMPA) or Caco-2 monolayer permeability measurements comparing this compound to less lipophilic proline analogs would quantify the permeability gain attributable to the 3-bromobenzyl substituent.

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